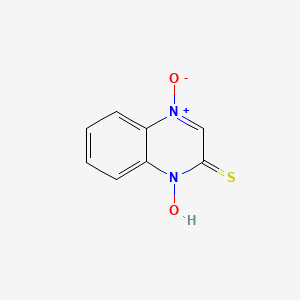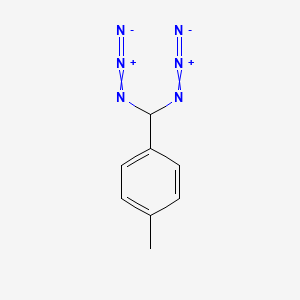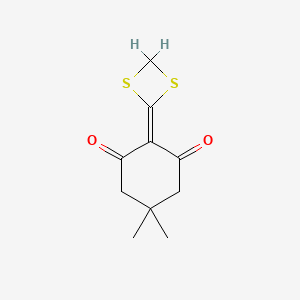![molecular formula C15H20O4 B14329456 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 100234-38-6](/img/structure/B14329456.png)
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is a spiro compound characterized by a unique structure that includes a spiro junction connecting two rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of phenoxymethyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
1,3-Dioxane: Shares a similar ring structure but lacks the spiro junction.
1,3-Dithiane: Contains sulfur atoms in the ring, offering different chemical properties.
1,3-Oxathiane: Combines oxygen and sulfur in the ring, providing unique reactivity.
Uniqueness
2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is unique due to its spiro junction, which imparts distinct chemical and physical properties
特性
CAS番号 |
100234-38-6 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
3-(phenoxymethyl)-1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C15H20O4/c1-3-7-13(8-4-1)16-11-14-12-18-15(19-14)9-5-2-6-10-17-15/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChIキー |
ULKFBMHAPLTVLO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(OCC1)OCC(O2)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
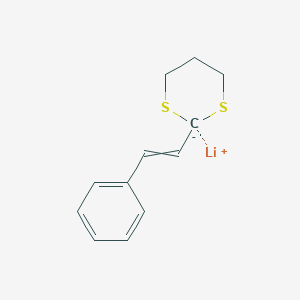
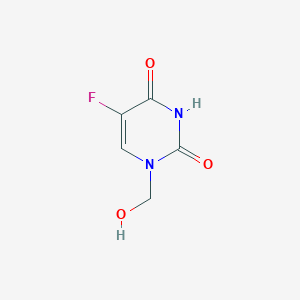
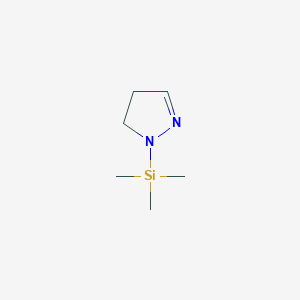
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
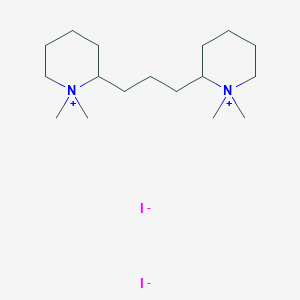
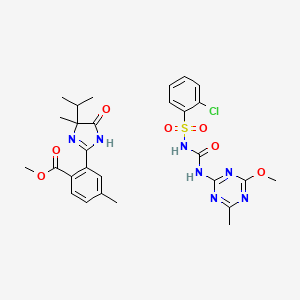

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

